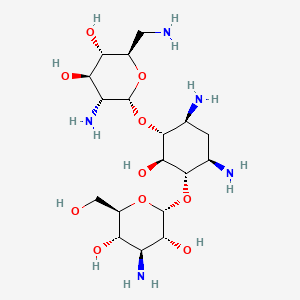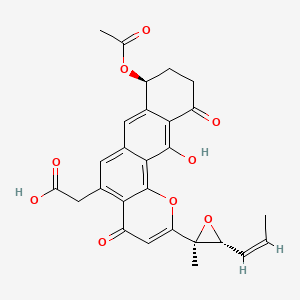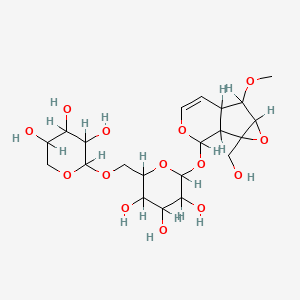
2-Methyl-3-(3,5-Diiod-4-Carboxymethoxybenzyl)benzofuran
Übersicht
Beschreibung
KB-130015 ist eine synthetische organische Verbindung, die für ihre starken inhibitorischen Wirkungen auf Schilddrüsenhormonrezeptoren bekannt ist. Es ist eine oral wirksame Verbindung mit signifikanten Antiarrhythmie-Eigenschaften. KB-130015 ist strukturell mit Amiodaron verwandt und wurde auf seine Wirkungen auf verschiedene Ionenkanäle in Herzmuskelzellen untersucht .
Wissenschaftliche Forschungsanwendungen
KB-130015 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: KB-130015 wird als Modellverbindung in Studien zur synthetischen organischen Chemie und zu Reaktionsmechanismen verwendet.
Biologie: In der biologischen Forschung wird KB-130015 verwendet, um die Auswirkungen der Inhibition von Schilddrüsenhormonrezeptoren auf zelluläre Prozesse zu untersuchen.
Medizin: Die antiarrhythmischen Eigenschaften von KB-130015 machen es zu einer wertvollen Verbindung in der Herz-Kreislauf-Forschung, insbesondere in Studien zu Herz-Ionenkanälen und Arrhythmien.
Industrie: KB-130015 wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle und analytischen Prüfung verwendet
Wirkmechanismus
KB-130015 übt seine Wirkungen hauptsächlich durch die Inhibition von Schilddrüsenhormonrezeptoren aus, insbesondere von Schilddrüsenhormonrezeptor Alpha und Schilddrüsenhormonrezeptor Beta. Diese Inhibition stört die normalen Signalwege, die durch diese Rezeptoren vermittelt werden, was zu verschiedenen biologischen Effekten führt. Zusätzlich beeinflusst KB-130015 Ionenkanäle in Herzmuskelzellen, darunter Natrium- und Kaliumkanäle, was zu seinen antiarrhythmischen Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, also known as KB130015, is the sodium (Na+) current in ventricular myocytes . This compound slows the inactivation of the Na+ current, which could potentially lead to an increase in intracellular sodium concentration ([Na+]i) and consequently, calcium (Ca2+) overload .
Mode of Action
KB130015 interacts with its target by slowing the inactivation of the Na+ current . This interaction results in an increase in [Na+]i, which could potentially lead to Ca2+ overload .
Biochemical Pathways
The increase in [Na+]i induced by KB130015 affects several biochemical pathways. It leads to an increase in the cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current . This results in a mild inotropic effect without the signs of Ca2+ overload and related arrhythmias usually associated with Na+ channel openers .
Result of Action
The result of KB130015’s action is a mild inotropic effect . This is due to an increase in [Na+]i and consequently in cellular Ca2+ load, which is partially offset by a decrease in the L-type Ca2+ current .
Biochemische Analyse
Biochemical Properties
Unlike amiodarone, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran slows Na+ current inactivation and could, via an increase in [Na+]i, potentially lead to Ca2+ overload .
Cellular Effects
In single pig ventricular myocytes, 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran at 10 μM did not prolong action potential duration but slightly increased the early plateau . It also led to an increase in the amplitude of the [Ca2+]i transient .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran involves slowing of Na+ current inactivation, leading to an increase in [Na+]i and consequently in cellular Ca2+ load .
Temporal Effects in Laboratory Settings
The effects of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on Na+ and Ca2+ handling were studied using the whole-cell ruptured patch-clamp technique and K5 fluo-3 as [Ca2+]i indicator .
Vorbereitungsmethoden
Die Synthese von KB-130015 umfasst mehrere Schritte, darunter die Einführung von Iodatomen und die Bildung von Benzofuranringen. Der Syntheseweg beginnt typischerweise mit der Iodierung eines Benzolderivats, gefolgt von der Bildung eines Benzofuranrings durch Cyclisierungsreaktionen.
Industrielle Produktionsmethoden für KB-130015 sind nicht umfassend dokumentiert, sie beinhalten jedoch wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
KB-130015 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: KB-130015 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an KB-130015 modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: Substitutionsreaktionen, insbesondere Halogenierungen, sind bei der Synthese und Modifikation von KB-130015 üblich
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Iod. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
KB-130015 ist strukturell ähnlich zu Amiodaron, einem bekannten Antiarrhythmikum. KB-130015 hat ein günstigeres Toxizitätsprofil und unterschiedliche Wirkungen auf Ionenkanäle. Weitere ähnliche Verbindungen sind:
Amiodaron: Bekannt für seine breiten antiarrhythmischen Wirkungen, aber mit einem höheren Toxizitätsprofil.
Dronedarone: Ein Derivat von Amiodaron mit reduzierter Toxizität, aber auch reduzierter Wirksamkeit.
Sotalol: Ein weiteres Antiarrhythmikum mit unterschiedlichen Wirkmechanismen, das hauptsächlich Beta-adrenerge Rezeptoren beeinflusst
Die Einzigartigkeit von KB-130015 liegt in seiner doppelten Wirkung auf Schilddrüsenhormonrezeptoren und Herz-Ionenkanäle, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKCJUMYWSDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-48-6 | |
| Record name | KB 130015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KB-130015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran interact with ion channels and what are the downstream effects?
A1: [] Unlike amiodarone, KB130015 slows the inactivation of voltage-dependent sodium channels. This leads to an increase in intracellular sodium concentration ([Na+]i). [] KB130015 also inhibits G protein-coupled inward rectifying potassium currents (IK(ACh), IK(Ado)) and ATP-sensitive potassium currents (IK(ATP)), affecting cardiac cell repolarization. [] Additionally, KB130015 reduces L-type calcium current (ICaL), which can counteract the increased calcium influx caused by elevated [Na+]i via the sodium-calcium exchanger. This intricate interplay of ion channel interactions contributes to KB130015's potential antiarrhythmic effects. []
Q2: How does the structure of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran influence its activity on sodium channels compared to amiodarone and thyroid hormones?
A2: [] KB130015's structure, featuring a carboxymethoxybenzyl group, plays a crucial role in its interaction with sodium channels. While amiodarone (at 10 μM) and 3,5,-diiodo-l-thyropropionic acid (at 10 μM) have no effect on sodium channel inactivation, KB130015 significantly slows inactivation. Interestingly, 3,3′,5-Triodo-l-thyronine (T3), while not affecting inactivation on its own, can partially prevent KB130015's slowing effect at 10 μM. This suggests the presence of a potential binding site on sodium channels shared by both KB130015 and T3.
Q3: What is the impact of 2-Methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran on calcium handling within ventricular myocytes?
A3: [] KB130015 impacts calcium handling in ventricular myocytes through a complex interplay of mechanisms. While it reduces ICaL, potentially lowering calcium influx, it simultaneously increases intracellular sodium ([Na+]i) by slowing sodium channel inactivation. This elevated [Na+]i enhances calcium load via increased activity of the reverse mode of the sodium-calcium exchanger. Furthermore, KB130015 increases sarcoplasmic reticulum calcium content. The net effect is a mild inotropic effect without overt signs of calcium overload, which differentiates it from typical sodium channel openers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














